

An In-depth Technical Guide to Arsenic (II) Sulfide (CAS 1303-32-8)

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Compound of Interest

Compound Name: ARSENIC (II) SULFIDE

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An Introduction for Researchers and Drug Development Professionals

Arsenic (II) sulfide, identified by the CAS number 1303-32-8, is an inorganic compound with the molecular formula As_2S_2 . It is more commonly known as arsenic disulfide or by its mineral name, realgar (which often exists as a cage-like molecule, As_4S_4). Historically, realgar has been a staple in Traditional Chinese Medicine (TCM) for centuries.[1][2][3] In modern pharmacology, it is being rigorously investigated as a potent anticancer agent. Unlike the more widely known arsenic trioxide (ATO), arsenic disulfide is reported to have a more favorable toxicity profile while demonstrating comparable antineoplastic efficacy, particularly in oral formulations.[1][2][4]

This guide provides a comprehensive overview of the physicochemical properties, mechanisms of action, and experimental data related to arsenic disulfide, tailored for professionals in scientific research and drug development.

Physicochemical and Safety Data

Arsenic disulfide is an orange-red crystalline solid that is practically insoluble in water.[2][5][6] Its poor solubility has historically been a challenge for its clinical application, leading to the development of nanoparticle formulations to enhance bioavailability.[1][7] The compound is classified as highly toxic and a potential carcinogen, necessitating stringent safety protocols during handling.[5][8][9]

Table 1: Physicochemical and Safety Properties of **Arsenic (II) Sulfide**

Property	Value	Reference(s)
CAS Number	1303-32-8	[6]
Molecular Formula	As ₂ S ₂ (or As ₄ S ₄ for realgar)	[1] [6] [10]
Molecular Weight	213.97 g/mol	[5] [6] [10]
Appearance	Orange-red crystals or yellow solid	[2] [6] [11]
Density	3.5 g/cm ³	[6] [8]
Melting Point	307 - 360 °C	[6] [8]
Boiling Point	565 °C	[6] [8]
Solubility	Insoluble in water	[5] [6]
Hazard Codes	T (Toxic), N (Dangerous for the environment)	[11]

| Hazard Statements | H301 (Toxic if swallowed), H331 (Toxic if inhaled), H410 (Very toxic to aquatic life with long-lasting effects) |[\[9\]](#)[\[11\]](#) |

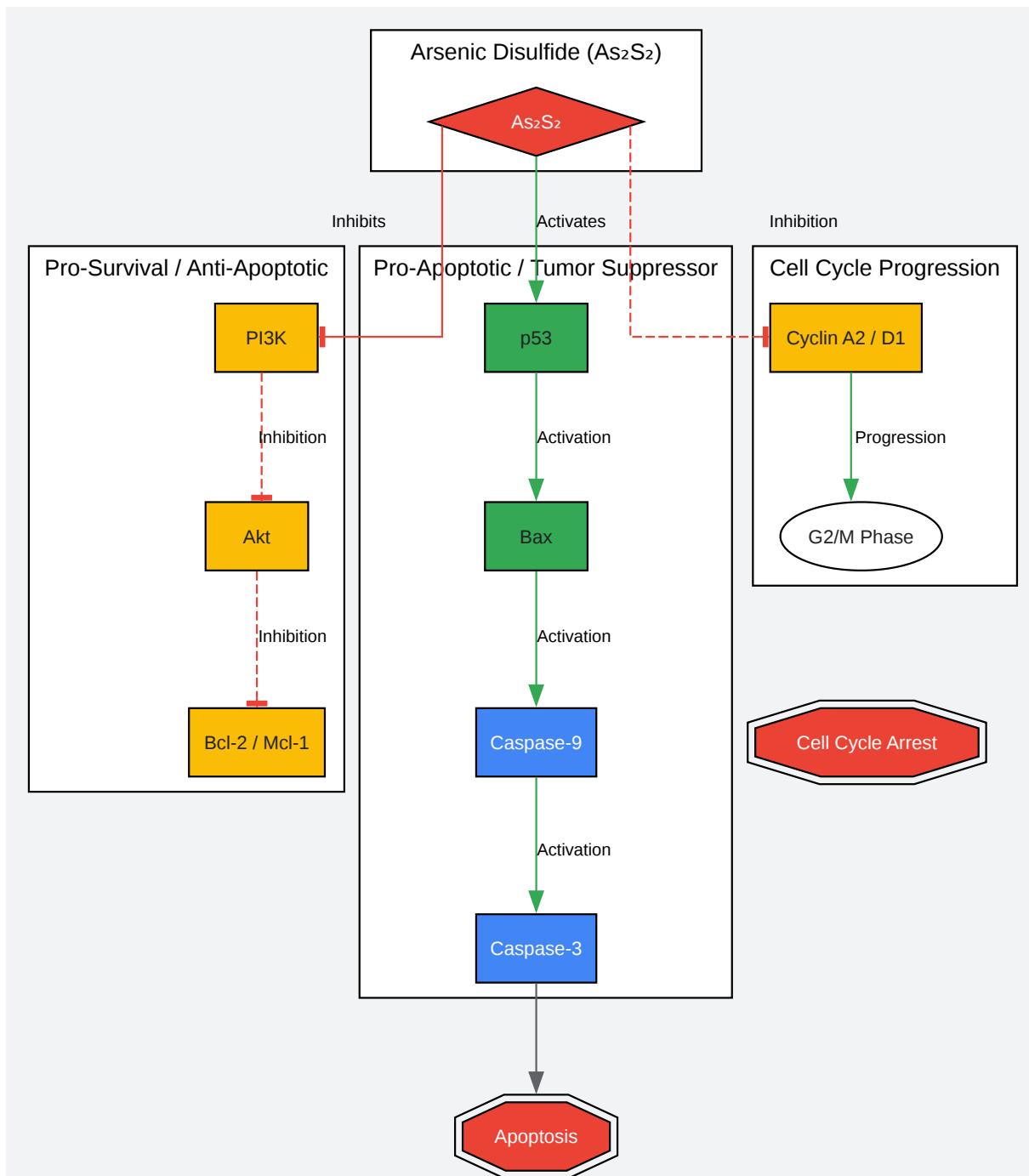
Oncological Mechanism of Action

Arsenic disulfide exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical cell survival signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of As₂S₂ is the induction of apoptosis in a wide range of cancer cells, including those of breast, gastric, and liver cancers.[\[3\]](#)[\[12\]](#)[\[13\]](#) This process is mediated by the modulation of key regulatory proteins. As₂S₂ treatment leads to the upregulation of the tumor suppressor protein p53 and other pro-apoptotic proteins like Bax, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1.[\[12\]](#)[\[14\]](#) This shift in the balance of apoptotic regulators activates the caspase cascade (specifically caspase-9 and -3), leading to systematic cell dismantling.[\[2\]](#)

Concurrently, As_2S_2 causes cancer cells to arrest in their division cycle, most commonly at the G2/M phase.[1][15] This is achieved by downregulating the expression of key cell cycle proteins, including cyclin A2 and cyclin D1.[12][16]

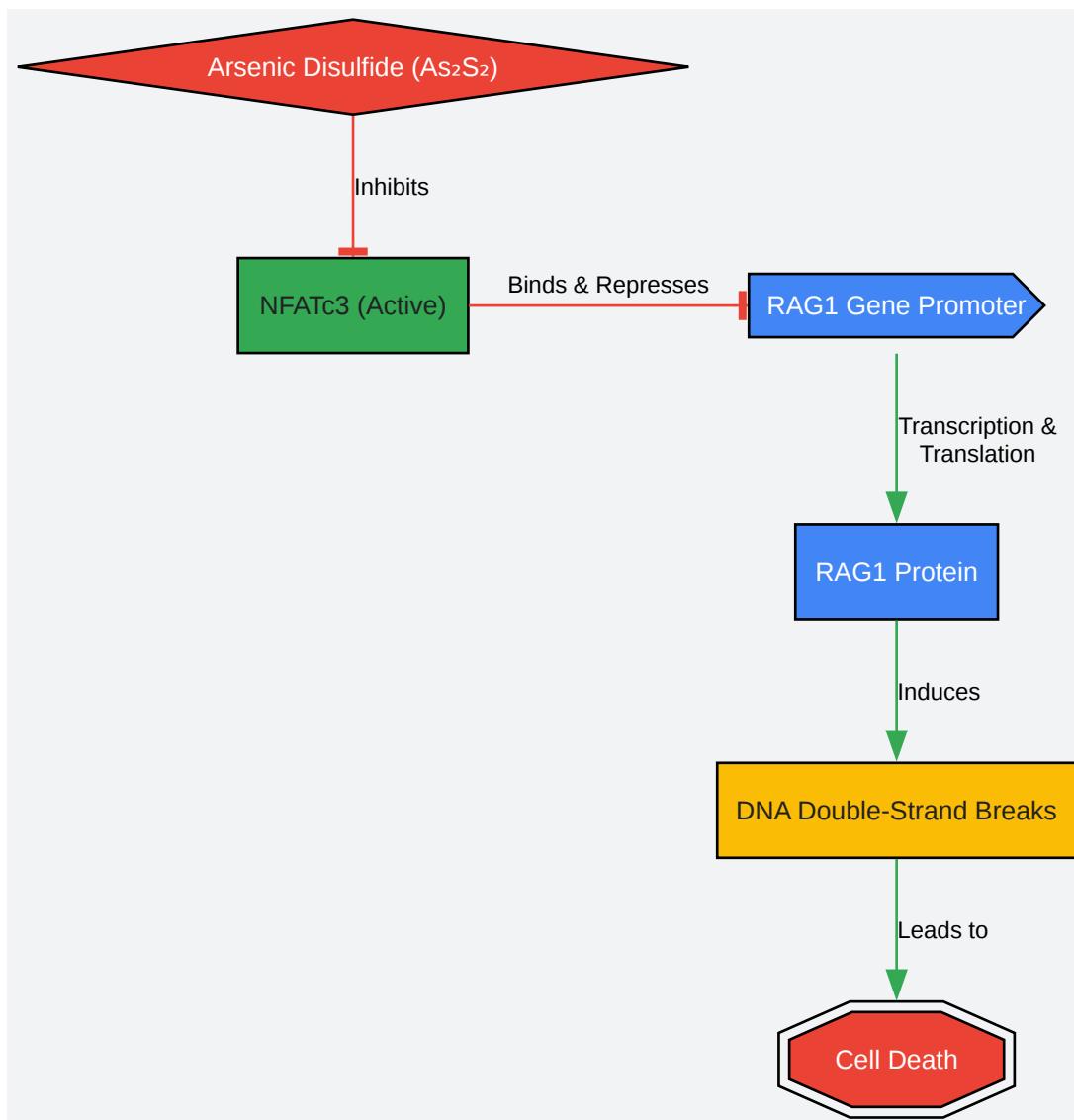
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Caption: As₂S₂ inhibits the PI3K/Akt pathway and cyclins while activating p53-mediated apoptosis.

Targeting Specific Signaling Pathways

Beyond the general apoptotic and cell cycle pathways, research has identified more specific molecular targets of arsenic disulfide.

- PI3K/Akt Pathway: As₂S₂ is a potent inhibitor of the PI3K/Akt signaling pathway, a critical cascade for cell survival, proliferation, and growth.[4][12] By suppressing this pathway, As₂S₂ removes a key pro-survival signal, sensitizing cancer cells to apoptosis.
- NFATc3/RAG1 Pathway in Gastric Cancer: In gastric cancer models, As₂S₂ was found to inhibit the nuclear factor of activated T-cells 3 (NFATc3).[17] This inhibition relieves the transcriptional repression of Recombination Activating Gene 1 (RAG1), an enzyme that can induce DNA double-strand breaks. The resulting DNA damage contributes significantly to the compound's cytotoxic effects.[17]
- PD-L1 in Chemoresistance: In cisplatin-resistant non-small cell lung cancer (NSCLC), As₂S₂ has been shown to reverse chemoresistance by targeting Programmed Death-Ligand 1 (PD-L1).[18] The mechanism appears to be linked to the p53 pathway, suggesting an immunomodulatory role in addition to its direct cytotoxic effects.[18]



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Caption: As₂S₂ inhibits NFATc3, leading to RAG1 expression and DNA damage in gastric cancer cells.

Quantitative Experimental Data

The efficacy of arsenic disulfide has been quantified in numerous preclinical studies, both *in vitro* and *in vivo*.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. As₂S₂ has demonstrated potent cytotoxicity across various cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC50) of Arsenic Disulfide in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value (24h treatment)	Reference
A375	Malignant Melanoma	3.78 ± 0.827 µg/ml	[2]
HepG2	Hepatocellular Carcinoma	6.89 ± 1.078 µg/ml	[2]
HepG2	Hepatocellular Carcinoma	0.7986 µM	[13]
8898	Pancreatic Carcinoma	9.06 ± 0.984 µg/ml	[2]

| MKN45 | Gastric Cancer | 9.37 ± 0.948 µg/ml | [\[2\]](#) |

In Vivo Efficacy

Studies using xenograft mouse models, where human cancer cells are implanted into immunocompromised mice, have confirmed the antitumor activity of As₂S₂ in a living system.

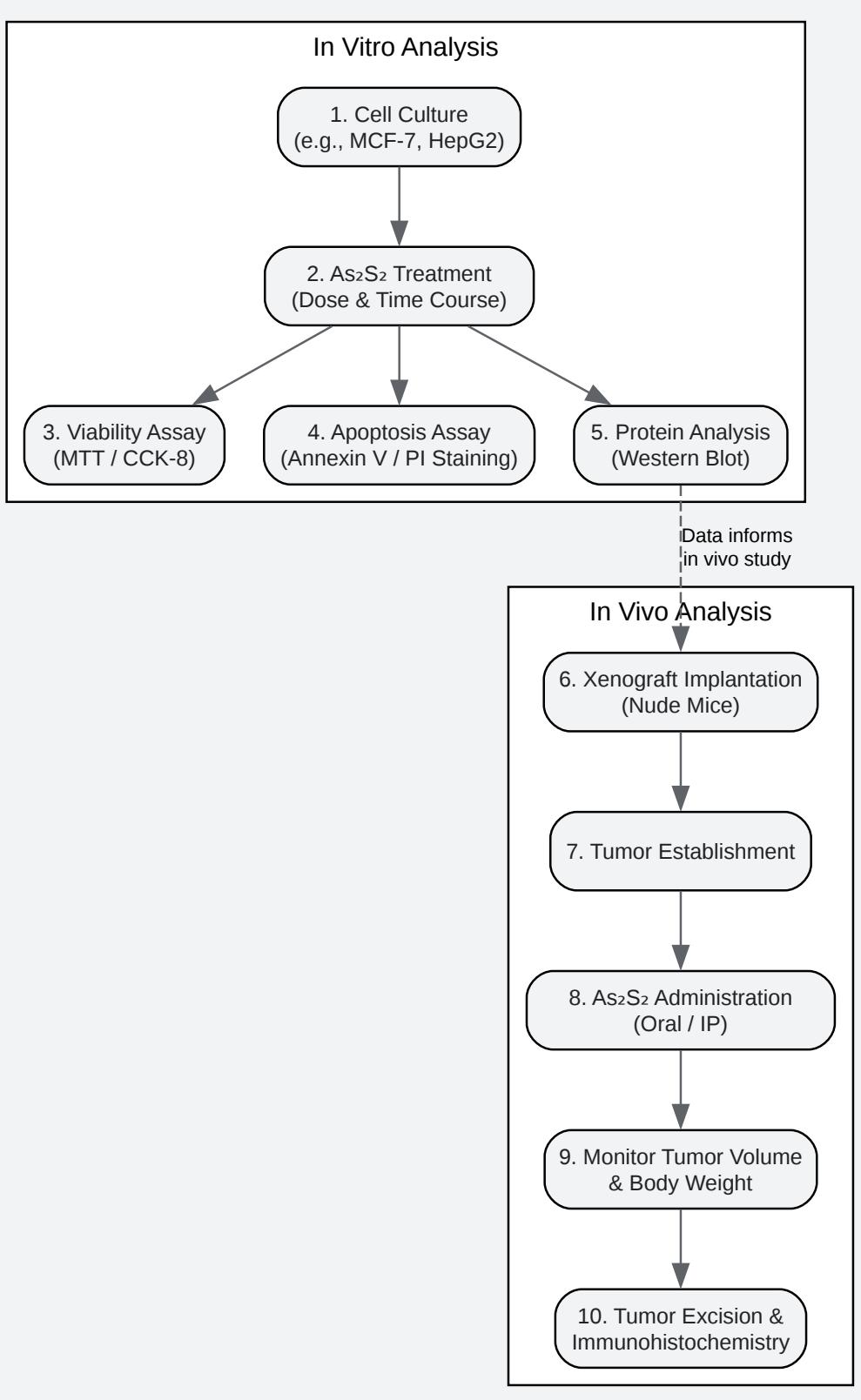
Table 3: In Vivo Efficacy of Arsenic Disulfide in Xenograft Models

Cancer Model	Treatment Protocol	Key Finding	Reference
Lewis Lung Carcinoma	60 mg/kg As ₄ S ₄	Significantly reduced tumor weight compared to control.	[2]
MGC803 Gastric Cancer	1 mg/kg As ₄ S ₄	38.01% tumor growth inhibition (TGI).	[3]
MGC803 Gastric Cancer	2 mg/kg As ₄ S ₄	26.79% TGI (Note: potential anomaly in reported data).	[3]

| A549/DDP NSCLC | As₄S₄ + Cisplatin (DDP) | Significantly enhanced the tumor growth inhibition of DDP. | [18] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the efficacy of arsenic disulfide.

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Caption: A typical experimental workflow for evaluating the anticancer effects of As₂S₂.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of As_2S_2 on a cancer cell line.

- Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO_2 incubator.
- Treatment: Prepare serial dilutions of As_2S_2 (e.g., 0, 4, 8, 16 μM) in the appropriate cell culture medium.^{[15][16]} Remove the old medium from the wells and add 100 μL of the As_2S_2 -containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve As_2S_2).
- Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours).
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based method quantifies the percentage of cells undergoing apoptosis.

- Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of As_2S_2 (e.g., 0, 1.25, 2.5 μM) for 24 hours.^[3]
- Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
- Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

- **Analysis:** Analyze the stained cells within one hour using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protein Expression Analysis by Western Blot

This technique is used to measure the levels of specific proteins involved in signaling pathways.

- **Cell Lysis:** After treatment with As_2S_2 , wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay kit.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-40 μg) on an SDS-polyacrylamide gel.
- **Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Akt, Bcl-2, β -actin) overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

In Vivo Xenograft Mouse Model

This protocol evaluates the antitumor efficacy of As_2S_2 in a living organism.

- **Cell Preparation and Implantation:** Harvest cancer cells (e.g., MGC803) and resuspend them in a sterile medium or PBS. Subcutaneously inject approximately 5×10^6 cells into the flank of 4-6 week old athymic nude mice.[3]
- **Tumor Growth:** Allow tumors to grow to a palpable size (e.g., 0.2-0.3 cm^3).[3]

- Randomization and Treatment: Randomly assign mice into treatment groups (e.g., vehicle control, positive control like cyclophosphamide, low-dose As₂S₂, high-dose As₂S₂). Administer treatment via the desired route (e.g., oral gavage) at a specified schedule (e.g., daily).
- Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., every 2-3 days). Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry (to visualize protein expression in the tumor tissue) or Western blot.[\[17\]](#)[\[18\]](#)

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References

- 1. researchgate.net [researchgate.net]
- 2. Arsenic sulfide as a potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arsenic sulfide, the main component of realgar, a traditional Chinese medicine, induces apoptosis of gastric cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breast Cancer and Arsenic Anticancer Effects: Systematic Review of the Experimental Data from In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. escholarship.org [escholarship.org]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. Arsenic(II) sulfide 95 1303-32-8 [sigmaaldrich.com]
- 10. Arsenic(II) sulfide | As₂S₂ | CID 3627253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. americanelements.com [americanelements.com]

- 12. Anticancer efficacies of arsenic disulfide through apoptosis induction, cell cycle arrest, and pro-survival signal inhibition in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arsenic sulfide alleviates the progression of liver cancer malignancy by inhibiting the expression of TLCD1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. e-century.us [e-century.us]
- 17. Arsenic sulfide induces RAG1-dependent DNA damage for cell killing by inhibiting NFATc3 in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arsenic sulfide reverses cisplatin resistance in non-small cell lung cancer in vitro and in vivo through targeting PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
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